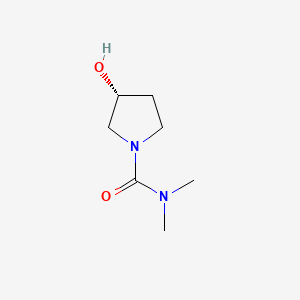

1-Benzyl-3-(chloromethyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(chloromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJVTQUZJCUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693239 | |

| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131427-22-0, 1186663-67-1 | |

| Record name | 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Benzyl-3-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-3-(chloromethyl)-1H-indazole. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[1][2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are based on published data and computational predictions.

| Property | Value | Source |

| CAS Number | 131427-22-0 | [4] |

| Molecular Formula | C₁₅H₁₃ClN₂ | [4] |

| Molecular Weight | 256.73 g/mol | |

| Appearance | Beige solid | [5] |

| Boiling Point | 431.2 ± 33.0 °C (Predicted) | [4] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 0.77 ± 0.50 (Predicted) | [4] |

| InChI | InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | [4] |

| InChIKey | WUUJVTQUZJCUSE-UHFFFAOYSA-N | [4] |

| SMILES | c1ccc(cc1)Cn1c2ccccc2c(n1)CCl |

Experimental Protocols

The chloromethyl group at the 3-position makes this compound a versatile reagent for further functionalization, typically acting as an electrophile in substitution reactions.

This compound is synthesized from its corresponding hydroxymethyl precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.

Reaction Scheme:

1-benzyl-3-hydroxymethyl-1H-indazole + Concentrated HCl → this compound

Detailed Methodology: A detailed protocol for the synthesis is provided in patent literature.[5]

-

Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.), toluene (1.6 L), and concentrated hydrochloric acid (422 mL, 5.1 mol, 3.0 eq.).[5]

-

Reaction: Heat the reaction mixture to approximately 90°C.[5]

-

Monitoring: Maintain stirring at this temperature until the reaction is complete. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5]

-

Work-up: After cooling the mixture to room temperature, the organic phase is washed with water.[5]

-

Isolation: The solvent is evaporated under reduced pressure to yield an oily residue.[5]

-

Purification: The final product is precipitated by adding n-heptane. The resulting solid is then filtered and dried under a vacuum at room temperature.[5]

This procedure yields a beige solid with a reported yield of 50%.[5]

Caption: Workflow for the synthesis of this compound.

This compound is a key intermediate for preparing derivatives, such as those used in the development of anti-inflammatory drugs.[6] Its primary mode of reaction involves the nucleophilic substitution of the chloride atom.

Example Reaction: A solution of 1-benzyl-3-chloromethyl-1H-indazole can be added dropwise to a mixture containing a nucleophile, such as an alcoholate, in a suitable solvent system (e.g., toluene and DMF).[5][7] The reaction mixture is typically heated (e.g., to 90°C) for several hours until completion, as monitored by TLC.[5][7] This demonstrates its utility as a building block for introducing the 1-benzyl-1H-indazol-3-yl)methyl moiety into other molecules.

Caption: General reactivity of this compound with a nucleophile.

Analytical Data

Spectroscopic data is crucial for the structural confirmation of the compound.

The following NMR data has been reported for this compound in DMSO-d₆.[5]

¹H NMR (300 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.67 | s | 2H | -CH₂-Ph |

| 7.29 | m | 6H | Aromatic-H & Indazole-H |

| 7.50 | ddd | 1H | Indazole-H |

| 7.60 | dd | 1H | Indazole-H |

| 7.80 | dd | 1H | Indazole-H |

Note: The original source lacks a specific peak for the -CH₂Cl protons in the provided data snippet for the final product, but it is expected to appear as a singlet, typically in the range of 4.5-5.5 ppm.

¹³C NMR (300 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 52.2 | -CH₂-Ph |

| 110.4 | Aromatic C-H |

| 119.5 | Aromatic C-H |

| 121.7 | Aromatic C-H |

| 122.9 | Aromatic C-H |

| 127.4 | Aromatic C-H (Multiple) |

| 127.6 | Aromatic C-H |

| 127.7 | Aromatic C-H |

| 128.6 | Aromatic C-H (Multiple) |

| 129.6 | Quaternary C |

| 136.9 | Quaternary C |

| 140.5 | Quaternary C |

Note: The peak for the -CH₂Cl carbon is not explicitly listed in the referenced source but is expected in the range of 35-45 ppm.

Biological Context and Applications

Indazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.[2][3][8] While this compound is not typically used as a final drug product, it is a pivotal intermediate. For instance, it is used in the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole derivatives which are key precursors for compounds designed to reduce blood levels of triglycerides, cholesterol, and glucose.[5] Its role as a reactive intermediate allows for the construction of a diverse library of indazole-containing compounds for screening and development in medicinal chemistry.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. This compound | 131427-22-0 [amp.chemicalbook.com]

- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 8. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole from (1-Benzyl-1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The guide details the conversion of (1-Benzyl-1H-indazol-3-yl)methanol to its chlorinated analogue, presenting a comparative analysis of two primary chlorination methods: the use of concentrated hydrochloric acid and thionyl chloride. Detailed experimental protocols, quantitative data, and characterization are provided to facilitate replication and optimization in a laboratory setting. Furthermore, this guide explores the biological significance of 1-benzyl-1H-indazole derivatives, with a focus on their potential as anticancer agents, and visualizes a key signaling pathway associated with their mechanism of action.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 1-benzyl-1H-indazole scaffold, in particular, serves as a crucial structural motif in numerous biologically active molecules. The targeted synthesis of functionalized indazoles is, therefore, of paramount importance for the discovery and development of novel therapeutics.

This guide focuses on the synthesis of this compound, a versatile intermediate that allows for further molecular elaborations at the 3-position of the indazole ring. The primary synthetic route discussed herein is the chlorination of the corresponding hydroxymethyl precursor, (1-Benzyl-1H-indazol-3-yl)methanol.

Synthesis of the Starting Material: (1-Benzyl-1H-indazol-3-yl)methanol

The precursor, (1-Benzyl-1H-indazol-3-yl)methanol, is typically synthesized via the reduction of 1-benzyl-1H-indazole-3-carboxylic acid. This transformation can be efficiently achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-Benzyl-1H-indazole-3-carboxylic acid

Materials:

-

1-Benzyl-1H-indazole-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 1-benzyl-1H-indazole-3-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and cautious dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (1-Benzyl-1H-indazol-3-yl)methanol.

Characterization Data for (1-Benzyl-1H-indazol-3-yl)methanol:

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.86 (d, 1H), 7.64 (d, 1H), 7.36 (t, 1H), 7.28 (m, 5H), 7.12 (t, 1H), 5.60 (s, 2H), 5.27 (t, 1H), 4.79 (d, 2H).[1]

-

¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 145.2, 140.3, 137.7, 128.5, 127.4, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6.[1]

Chlorination of (1-Benzyl-1H-indazol-3-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step. Two common and effective methods for this transformation are the use of concentrated hydrochloric acid and thionyl chloride (SOCl₂).

Method 1: Chlorination with Concentrated Hydrochloric Acid

This method, detailed in patent literature, offers a straightforward approach using readily available reagents.

Materials:

-

(1-Benzyl-1H-indazol-3-yl)methanol

-

Toluene

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add (1-Benzyl-1H-indazol-3-yl)methanol and toluene.[1]

-

Add concentrated hydrochloric acid to the mixture.[1]

-

Heat the reaction mixture to approximately 90 °C and maintain stirring until the reaction is complete, as monitored by TLC.[1]

-

After completion, cool the mixture to room temperature.

-

Separate the organic phase and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Method 2: Chlorination with Thionyl Chloride

Thionyl chloride is a widely used reagent for converting alcohols to alkyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Materials:

-

(1-Benzyl-1H-indazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Pyridine (optional, as a base)

Procedure:

-

Dissolve (1-Benzyl-1H-indazol-3-yl)methanol in a suitable anhydrous solvent (e.g., DCM or toluene) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the generated HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by TLC.

-

Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Data Presentation: Comparison of Chlorination Methods

The following table summarizes the quantitative data for the two described chlorination methods. It is important to note that reaction conditions and yields can vary depending on the scale and purity of the starting materials.

| Parameter | Method 1: Concentrated HCl | Method 2: Thionyl Chloride (SOCl₂) |

| Chlorinating Agent | Concentrated Hydrochloric Acid | Thionyl Chloride |

| Solvent | Toluene | Dichloromethane or Toluene |

| Temperature | ~90 °C | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC (typically a few hours) | Monitored by TLC (typically 1-4 hours) |

| Yield | High (specific yield not reported in patent) | Generally high for benzylic alcohols |

| Work-up | Aqueous work-up | Evaporation of excess reagent and solvent |

| Byproducts | Water | Sulfur dioxide (gas), Hydrogen chloride (gas) |

Characterization Data for this compound:

-

¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 140.6, 140.4, 137.2, 128.5, 127.5, 127.3, 126.7, 121.7, 120.9, 120.1, 110.2, 51.8, 38.2.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway: Anticancer Mechanism of Action of a 1H-Indazole Derivative

Many 1H-indazole derivatives have demonstrated potent anticancer activity by inducing apoptosis. The following diagram illustrates a plausible signaling pathway for a representative 1H-indazole derivative that promotes apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.

References

Technical Guide: 1-Benzyl-3-(chloromethyl)-1H-indazole

CAS Number: 131427-22-0

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data for characterization, and presents a detailed experimental protocol for its synthesis. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C15H13ClN2.[1] Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 131427-22-0 | [1] |

| Molecular Formula | C15H13ClN2 | [1] |

| Molecular Weight | 256.73 g/mol | [1] |

| Boiling Point | 431.2 ± 33.0 °C (Predicted) | [1] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 0.77 ± 0.50 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the reported ¹³C NMR spectral data.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C | 38.2, 51.8, 110.2, 120.1, 120.9, 121.7, 126.7, 127.3 (2C), 127.5, 128.5 (2C), 137.2, 140.4, 140.6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[2]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding hydroxymethyl precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.[2] This reaction is a key step in the synthesis of various indazole derivatives with potential therapeutic applications.[2]

Experimental Protocol: Chlorination of 1-benzyl-3-hydroxymethyl-1H-indazole

This protocol is adapted from the procedure described in patent EP2462119A1.[2]

Materials:

-

1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.)

-

Toluene (1.6 L)

-

Concentrated Hydrochloric Acid (HCl) (422 mL, 5.1 mol, 3.0 eq.)

Procedure:

-

A three-necked flask is equipped with a mechanical stirrer and a reflux condenser.

-

1-benzyl-3-hydroxymethyl-1H-indazole (400 g), toluene (1.6 L), and concentrated HCl (422 mL) are added to the flask.[2]

-

The reaction mixture is heated to approximately 90 °C.[2]

-

The mixture is stirred at this temperature until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is worked up to isolate the final product.

Synthetic Workflow

The synthesis of this compound is a straightforward conversion from the corresponding alcohol. This workflow is a critical step in the multi-step synthesis of more complex pharmaceutical agents.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of pharmacologically active molecules. It is a key intermediate in the preparation of compounds that are investigated for various therapeutic purposes. For instance, it is utilized in the synthesis of derivatives intended for the treatment of conditions related to the production of Monocyte Chemoattractant Protein-1 (MCP-1) and for reducing blood levels of triglycerides, cholesterol, and glucose.[2] The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 1-Benzyl-3-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(chloromethyl)-1H-indazole is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of predicted and experimental values from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClN₂ | |

| Molecular Weight | 256.73 g/mol | |

| Predicted Boiling Point | 431.2 ± 33.0 °C | [4][5] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [4][5] |

| Predicted pKa | 0.77 ± 0.50 | [4][5] |

| Melting Point | Not available | |

| Solubility | Moderate solubility in organic solvents.[2] |

Spectral Data:

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 5.67 (s, 2H), 7.29 (m, 6H), 7.50 (ddd, 1H, J = 8.6 Hz, 6.9 Hz, 1.0 Hz), 7.60 (dd, 1H, J = 8.2 Hz, 0.7 Hz), 7.80 (dd, 1H, J = 8.6 Hz, 0.7 Hz).[6]

-

¹³C NMR (300 MHz, DMSO-d₆) δ (ppm): 38.2, 51.8, 110.2, 120.1, 120.9, 121.7, 126.7, 127.3, 127.3, 127.5, 128.5, 128.5, 137.2, 140.4, 140.6.[6]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from patent literature.[6]

Materials:

-

1-Benzyl-3-hydroxymethyl-1H-indazole

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.), toluene (1.6 L), and concentrated HCl (422 mL, 5.1 mol, 3.0 eq.).[6]

-

Heat the reaction mixture to approximately 90 °C.[6]

-

Maintain stirring at this temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with water.

-

Evaporate the solvent under reduced pressure to obtain an oily residue.

-

Precipitate the product by adding n-heptane.

-

Filter the solid product and dry it under a vacuum at room temperature.

This procedure yields this compound as a beige solid.[6]

Biological Activity and Signaling Pathways

While specific biological targets for this compound are not extensively documented, the broader class of indazole derivatives is known to exhibit significant anti-inflammatory and anticancer activities.[1][3] For instance, certain indazole-containing compounds act as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[7] Others have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[8]

Given the established role of indazoles in inflammation, a generalized inflammatory signaling pathway is presented below to illustrate a potential mechanism of action.

Caption: Generalized inflammatory pathway potentially inhibited by indazole derivatives.

Experimental Workflow Visualization

The synthesis of this compound involves a straightforward chemical transformation. The workflow for this synthesis is depicted in the diagram below.

Caption: Step-by-step workflow for the synthesis of the title compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the indazole scaffold. This guide provides foundational physicochemical data and a detailed synthesis protocol to facilitate such research. Further studies are warranted to elucidate its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 131427-22-0 [amp.chemicalbook.com]

- 6. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 7. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its synthesis, spectroscopic characterization, and predicted physicochemical properties. While experimental crystal structure data is not currently available in the public domain, this guide offers a thorough examination of the available data to support further research and development activities.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key structural motif in a variety of therapeutic agents. The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. A detailed understanding of its structural and chemical properties is paramount for its effective utilization in drug design and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic indazole core, with a benzyl group attached to the N1 position of the indazole ring and a chloromethyl group at the C3 position.

Diagram: Chemical Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H13ClN2 | - |

| Molecular Weight | 256.73 g/mol | - |

| Boiling Point | 431.2 ± 33.0 °C | Predicted |

| Density | 1.20 ± 0.1 g/cm³ | Predicted |

| pKa | 0.77 ± 0.50 | Predicted |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.[1]

Diagram: Synthetic Workflow

References

Technical Guide: Synthesis and Spectroscopic Analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of the precursor molecule, 1-Benzyl-3-(chloromethyl)-1H-indazole. This compound serves as a valuable building block in the development of various pharmaceutical agents. This document outlines a detailed experimental protocol for its preparation and offers an in-depth analysis of its predicted ¹H NMR spectrum, a critical tool for its characterization.

Predicted ¹H NMR Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The data is presented for a standard analysis in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-4 (Indazole) |

| ~ 7.40 - 7.20 | m | 7H | H-5, H-6, H-7 (Indazole) & Phenyl-H |

| ~ 5.60 | s | 2H | N-CH₂ -Ph |

| ~ 4.80 | s | 2H | CH₂ -Cl |

Note: The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as follows: s = singlet, d = doublet, m = multiplet. Integration refers to the relative number of protons.

Synthesis of this compound

The following experimental protocol details the synthesis of the title compound from its precursor, 1-benzyl-3-hydroxymethyl-1H-indazole. This procedure is adapted from established synthetic methods.[1][2]

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

1-benzyl-3-hydroxymethyl-1H-indazole

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 equivalent).

-

Add toluene to the flask to serve as the solvent.

-

Slowly add concentrated hydrochloric acid (3.0 equivalents) to the reaction mixture.

-

Heat the mixture to approximately 90°C with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product is expected to precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent (e.g., cold toluene or n-hexane) to remove any remaining impurities.

-

Dry the purified this compound product under vacuum.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Structural Elucidation and Proton Environments

The structure of this compound features distinct proton environments that give rise to the predicted ¹H NMR spectrum. The following diagram illustrates the molecular structure and the logical relationship between the different proton groups.

Caption: Correlation of proton environments to predicted ¹H NMR signals.

References

- 1. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 13C NMR Data for 1-Benzyl-3-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for a series of 1-benzyl-3-substituted indazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the indazole scaffold. Understanding the 13C NMR spectral characteristics is crucial for the unambiguous structural elucidation and characterization of novel derivatives. This document presents a compilation of available 13C NMR data, detailed experimental protocols for their synthesis and spectral acquisition, and visual aids to facilitate a deeper understanding of the structure-spectra correlations.

13C NMR Data of 1-Benzyl-3-Substituted Indazoles

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms. Substitution at the 3-position of the 1-benzyl-indazole core significantly influences the chemical shifts of the carbons within the heterocyclic ring system and, to a lesser extent, the benzyl and substituent carbons. The data compiled in the following table showcases these effects for a range of substituents.

| 3-Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CH2 | C-i | C-o | C-m | C-p | Other Carbons | Solvent |

| -OH | - | - | - | - | - | - | - | - | - | - | - | - | - | - |

| -CH3 | 142.6 | 141.2 | 120.3 | 123.1 | 119.9 | 109.6 | 126.6 | - | - | - | - | - | 12.1 (CH3) | CDCl3 |

| -Cl | - | - | - | - | - | - | - | 51.8 | 137.2 | 127.3 | 128.5 | 127.5 | - | DMSO-d6 |

| -COOEt | - | - | - | - | - | - | - | - | - | - | - | - | 162.3 (C=O), 60.3 (OCH2), 14.3 (CH3) | DMSO-d6 |

| -Ph | 146.1 | 140.3 | 121.6 | 126.6 | 121.9 | 110.6 | 123.0 | - | 140.1 | 127.7, 127.1 | 129.4, 128.8 | 128.2 | - | CDCl3 |

Note: The table is partially populated based on available data. Further research is required to complete this comprehensive summary. The carbon numbering follows the standard IUPAC nomenclature for the indazole ring.

Experimental Protocols

General Synthesis of 1-Benzyl-3-Substituted Indazoles

The synthesis of 1-benzyl-3-substituted indazoles can be achieved through various synthetic routes. A common strategy involves the N-benzylation of a pre-functionalized indazole at the 3-position.

Example: Synthesis of 1-Benzyl-3-chloro-1H-indazole

A mixture of 3-chloro-1H-indazole, benzyl chloride, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 1-benzyl-3-chloro-1H-indazole.

13C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified 1-benzyl-3-substituted indazole is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumental Parameters: 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz for the 13C nucleus. Standard acquisition parameters include:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

-

Number of Scans: Depending on the sample concentration, the number of scans can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

Temperature: Spectra are usually recorded at room temperature (298 K).

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. The processing steps typically involve Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.

Visualizations

To aid in the understanding of the molecular structure and experimental workflow, the following diagrams are provided.

Caption: General structure of a 1-benzyl-3-substituted indazole.

Caption: Workflow for the synthesis and 13C NMR analysis.

This guide serves as a foundational resource for researchers working with 1-benzyl-3-substituted indazoles. The provided data and protocols are intended to streamline the process of compound characterization and facilitate further research in this important area of medicinal chemistry. As more data becomes publicly available, this guide will be updated to provide an even more comprehensive repository of 13C NMR information for this compound class.

A Technical Guide to the Mass Spectrometry Fragmentation of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and common fragmentation patterns observed in the mass spectrometry of indazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the influence of various ionization techniques and substitution patterns on the fragmentation pathways of this important heterocyclic scaffold.

Introduction to Mass Spectrometry of Indazole Derivatives

Indazole and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and metabolic profiling. Mass spectrometry, a powerful analytical technique, provides valuable information about the molecular weight and structure of these compounds through the analysis of their fragmentation patterns.

The fragmentation of indazole derivatives is influenced by the ionization method employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common techniques. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, ESI, a "soft" ionization method, often results in less fragmentation, with the protonated molecule ([M+H]⁺) being the predominant ion, which is then subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Common Fragmentation Pathways

The fragmentation of the indazole core and its derivatives follows several characteristic pathways. These pathways are dictated by the stability of the resulting fragment ions and the nature of the substituents on the indazole ring.

Fragmentation of the Unsubstituted Indazole Core

The mass spectrum of the parent 1H-indazole is characterized by a prominent molecular ion peak (M⁺) at an m/z of 118. A key fragmentation event is the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, leading to a significant fragment ion at m/z 91.[1] This fragmentation is a hallmark of the indazole scaffold.

Fragmentation of N-Substituted Indazole Derivatives

The nature of the substituent on the nitrogen atom of the indazole ring significantly directs the fragmentation process. For N-alkyl indazoles, alpha-cleavage at the bond between the nitrogen and the alkyl group is a common pathway.

Fragmentation of C-Substituted Indazole Derivatives

Substituents on the carbon atoms of the indazole ring also play a crucial role in determining the fragmentation patterns. For instance, in indazole-3-carboxamide derivatives, which are common in synthetic cannabinoids, cleavage of the amide bond is a characteristic fragmentation.[2] This often leads to the formation of a stable acylium-indazole ion at m/z 145.[3]

Quantitative Data on Fragmentation

The following tables summarize the characteristic fragment ions observed for various indazole derivatives under different ionization conditions. This data is essential for the identification and structural elucidation of novel indazole-containing compounds.

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Relative Abundance (%) | Reference |

| 1H-Indazole | EI | 118 | 91, 64 | 100, 30 | [1] |

| 7-Methyl-1H-indazole-3-carboxamide | ESI-MS/MS | 176 | 159, 131, 117 | Not specified | [2] |

| MDMB-CHMINACA | High-Resolution MS | 377 | 317, 257, 233, 145 | Not specified | [4] |

| Various Indole/Indazole Carboxamide Synthetic Cannabinoids | GC-MS | Varies | 145 (acylium-indazole) | Often base peak | [3][5] |

Experimental Protocols

Reproducible and accurate mass spectrometric analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of indazole derivatives using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable indazole derivatives.

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

-

If necessary, perform derivatization to increase volatility (e.g., silylation).

-

Dilute the sample to the desired concentration for analysis (e.g., 1-10 µg/mL).

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of indazole derivatives in complex matrices, such as biological fluids.[2]

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

LC-MS/MS Conditions:

-

Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key fragmentation pathways and experimental workflows discussed in this guide.

Caption: Fragmentation of the unsubstituted indazole core.

Caption: Fragmentation of an indazole-3-carboxamide derivative.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of indazole derivatives provides a wealth of structural information that is indispensable for researchers in the pharmaceutical and chemical sciences. A thorough understanding of the common fragmentation pathways, guided by detailed experimental protocols and quantitative data, is essential for the confident identification and characterization of these compounds. This guide serves as a foundational resource for scientists working with indazole derivatives, enabling more efficient and accurate structural analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Lynchpin Intermediate: A Technical Guide to the Reactivity of the Chloromethyl Group in 1-Benzyl-3-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-(chloromethyl)-1H-indazole is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. The reactivity of its chloromethyl group at the 3-position of the indazole core allows for facile nucleophilic substitution, providing a versatile handle for the introduction of various functional groups and the construction of complex molecular architectures. This technical guide offers an in-depth analysis of the synthesis and reactivity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its synthetic pathways. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the strategic application of this valuable building block in the design and synthesis of novel therapeutic agents.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The ability to functionalize the indazole ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This compound has emerged as a key synthetic precursor due to the inherent reactivity of the benzylic-like chloride, which acts as a good leaving group in nucleophilic substitution reactions. This guide details the primary synthetic routes to this intermediate and explores the scope of its reactivity with various nucleophiles.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the chlorination of the corresponding alcohol, 1-benzyl-3-hydroxymethyl-1H-indazole. This transformation can be achieved using several chlorinating agents, with concentrated hydrochloric acid and thionyl chloride being the most frequently employed.

Synthesis via Chlorination with Concentrated Hydrochloric Acid

A straightforward and industrially applicable method involves the direct treatment of 1-benzyl-3-hydroxymethyl-1H-indazole with concentrated hydrochloric acid, often in the presence of a co-solvent like toluene.[2]

Experimental Protocol: Chlorination with Concentrated HCl [2]

-

To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.), toluene (4 mL/g of starting material), and concentrated hydrochloric acid (3.0 eq.).

-

Heat the reaction mixture to approximately 90°C.

-

Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with water.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The product can be further purified by precipitation with a non-polar solvent such as n-heptane.

Synthesis via Chlorination with Thionyl Chloride

For laboratory-scale synthesis, thionyl chloride offers a high-yielding alternative for the conversion of the hydroxymethyl group to the chloromethyl group. This reaction is typically performed in an anhydrous aprotic solvent.[3]

Experimental Protocol: Chlorination with Thionyl Chloride [3]

-

Dissolve 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add thionyl chloride (SOCl₂) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until completion.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Reactivity of the Chloromethyl Group

The chloromethyl group at the C3 position of the 1-benzyl-1H-indazole core is analogous to a benzyl chloride, exhibiting high reactivity towards nucleophiles via an S(_N)2 mechanism. This allows for the convenient introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.

Nucleophilic Substitution with Oxygen Nucleophiles

A prominent application of this compound is its reaction with oxygen nucleophiles, particularly alcoholates, to form ether linkages. This is a key step in the synthesis of certain anti-inflammatory agents.[2]

Experimental Protocol: Etherification with an Alcohol [2]

-

In a three-necked flask under an inert atmosphere, prepare a solution of the desired alcohol (e.g., Ethyl-2-hydroxyisobutyrate, 1.2 eq.) in a mixture of toluene and DMF.

-

Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 eq.), in portions over a period of 1.5 hours to form the corresponding alcoholate.

-

Add a solution of this compound (1.0 eq.) in toluene and DMF dropwise to the reaction mixture.

-

Heat the mixture to approximately 90°C and maintain this temperature for about 10 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, wash the mixture with acidified water and then with water.

-

Concentrate the organic phase under reduced pressure to yield the crude ether product.

-

Subsequent hydrolysis of the ester (if present) can be achieved by treatment with a strong base like NaOH at reflux.

Nucleophilic Substitution with Nitrogen, Sulfur, and Azide Nucleophiles

While specific examples with this compound are not extensively detailed in the readily available literature, the established reactivity of benzylic chlorides strongly suggests its utility in reactions with a variety of other nucleophiles. These reactions are fundamental in the synthesis of many pharmaceutical compounds.

-

Nitrogen Nucleophiles: Reactions with primary and secondary amines would lead to the corresponding aminomethyl-indazole derivatives. Such reactions are typically carried out in the presence of a base to neutralize the HCl formed.

-

Sulfur Nucleophiles: Thiols and thiophenols are expected to react readily to form thioethers, which are important functionalities in various bioactive molecules.

-

Azide Nucleophiles: The substitution with sodium azide provides a straightforward route to 1-benzyl-3-(azidomethyl)-1H-indazole. The resulting azide is a versatile intermediate that can be further transformed, for instance, via Huisgen cycloaddition ("click chemistry") or reduction to the corresponding amine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and a key reaction of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent(s) | Temperature | Yield | Reference |

| 1-Benzyl-3-hydroxymethyl-1H-indazole | Conc. HCl | Toluene | 90°C | 50% | [2] |

| 1-Benzyl-3-hydroxymethyl-1H-indazole | Thionyl Chloride | Toluene/DCM | Reflux | High (expected) | [3] |

Table 2: Nucleophilic Substitution Reaction of this compound

| Nucleophile/Reagents | Solvent(s) | Temperature | Time | Product | Reference |

| Ethyl-2-hydroxyisobutyrate, NaH | Toluene, DMF | 90°C | 10 h | 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid ethyl ester | [2] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.

Caption: Synthesis of this compound.

Caption: General Reactivity via Nucleophilic Substitution.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of functionalized indazole derivatives. Its straightforward preparation from the corresponding hydroxymethyl precursor and the high susceptibility of the chloromethyl group to nucleophilic attack provide a robust platform for molecular elaboration. The ability to readily introduce ether, amine, thioether, and azide functionalities, among others, underscores its importance in generating compound libraries for high-throughput screening and in the targeted synthesis of potential drug candidates. This guide provides the necessary technical information to leverage the reactivity of this compound, facilitating its application in the ongoing quest for novel and effective therapeutics.

References

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

Unlocking the Potential of C3-Chloromethyl Indazoles: A Technical Guide to Their Electrophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Among the various functionalized indazoles, C3-chloromethyl indazoles stand out as versatile intermediates and key building blocks, primarily owing to the electrophilic nature of the C3-chloromethyl group. This technical guide provides an in-depth exploration of the synthesis, electrophilicity, and reactivity of C3-chloromethyl indazoles, with a particular focus on their application in the development of targeted covalent inhibitors.

The C3 position of the indazole ring, when functionalized with a chloromethyl group, becomes a reactive center susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic chlorides and is a cornerstone of their utility in organic synthesis and drug design. The ability to form stable covalent bonds with nucleophilic residues in biological targets, such as the cysteine residues in kinase active sites, has positioned C3-chloromethyl indazoles as valuable warheads in the design of potent and selective covalent inhibitors.

This guide will detail the synthetic routes to C3-chloromethyl indazoles, present a comprehensive overview of their reactions with various nucleophiles, and discuss their application in the context of covalent inhibition of signaling pathways relevant to disease.

Synthesis of C3-Chloromethyl Indazoles

The most common and direct method for the synthesis of C3-chloromethyl indazoles is the chlorination of the corresponding 3-hydroxymethylindazoles. This transformation can be efficiently achieved using standard chlorinating agents.

Experimental Protocol: Synthesis of 3-Chloromethyl-1H-indazole from 1H-Indazole-3-methanol

This protocol describes a general procedure for the chlorination of a 3-hydroxymethylindazole using thionyl chloride (SOCl₂).

Materials:

-

1H-Indazole-3-methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 1H-indazole-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine (catalytic or stoichiometric) can be added to the reaction mixture to neutralize the HCl generated.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-chloromethyl-1H-indazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Electrophilicity of the C3-Chloromethyl Group

The electrophilic character of the carbon atom in the C3-chloromethyl group is the defining feature of these compounds' reactivity. This electrophilicity arises from the inductive effect of the electronegative chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge on the carbon atom. Furthermore, the indazole ring system, being aromatic, can stabilize the transition state of nucleophilic substitution reactions, further enhancing the reactivity of the chloromethyl group.

The reactivity of C3-chloromethyl indazoles in nucleophilic substitution reactions is expected to follow the principles of Sₙ2 reactions, where the rate is dependent on the concentration of both the indazole substrate and the nucleophile. The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon is chiral.

While specific quantitative data on the electrophilicity of C3-chloromethyl indazoles, such as LUMO (Lowest Unoccupied Molecular Orbital) energies and partial charges, are not extensively available in the public domain, computational chemistry methods like Density Functional Theory (DFT) can be employed to model these properties and predict reactivity trends. Such studies would be invaluable for the rational design of C3-chloromethyl indazole derivatives with tailored electrophilicity for specific applications.

Nucleophilic Substitution Reactions

The electrophilic C3-chloromethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse C3-substituted indazoles.

Overview of Reactivity with Various Nucleophiles

The following table summarizes the expected reactivity of C3-chloromethyl indazoles with common nucleophiles. It is important to note that specific reaction conditions (solvent, temperature, base) will need to be optimized for each substrate and nucleophile combination to achieve optimal yields.

| Nucleophile Type | Nucleophile Example | Product Type | General Reaction Conditions |

| N-Nucleophiles | Amines (e.g., piperidine) | 3-(Aminomethyl)indazoles | Aprotic solvent (e.g., DMF, CH₃CN), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

| Azide (e.g., NaN₃) | 3-(Azidomethyl)indazoles | Polar aprotic solvent (e.g., DMF, DMSO) | |

| O-Nucleophiles | Alcohols/Phenols (e.g., phenol) | 3-(Alkoxymethyl/Aryloxymethyl)indazoles | Aprotic solvent (e.g., DMF, acetone) with a base (e.g., K₂CO₃, NaH) |

| Carboxylates (e.g., sodium acetate) | 3-(Acyloxymethyl)indazoles | Aprotic solvent (e.g., DMF) | |

| S-Nucleophiles | Thiols/Thiophenols (e.g., thiophenol) | 3-(Alkylthiomethyl/Arylthiomethyl)indazoles | Aprotic solvent (e.g., DMF, acetone) with a base (e.g., K₂CO₃, Et₃N) |

| C-Nucleophiles | Cyanide (e.g., KCN) | 3-(Cyanomethyl)indazoles | Polar aprotic solvent (e.g., DMSO, ethanol/water) |

| Malonates and other enolates | 3-(Alkyl-substituted)indazoles | Aprotic solvent (e.g., THF, DMF) with a strong base (e.g., NaH) |

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of a C3-chloromethyl indazole with a nucleophile.

Materials:

-

C3-Chloromethyl indazole derivative

-

Nucleophile (e.g., amine, phenol, thiol)

-

Base (if required, e.g., K₂CO₃, Et₃N, NaH)

-

Anhydrous solvent (e.g., DMF, CH₃CN, THF)

-

Standard work-up and purification reagents and equipment

Procedure:

-

Reaction Setup: To a stirred solution of the C3-chloromethyl indazole (1.0 eq) in an appropriate anhydrous solvent, add the nucleophile (1.0 - 1.5 eq).

-

Addition of Base: If the nucleophile is not basic enough or if a salt is formed during the reaction, add a suitable base (1.0 - 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (room temperature to reflux) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is formed, remove it by filtration. The filtrate can be concentrated, and the residue partitioned between an organic solvent and water.

-

Extraction and Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application in Drug Development: Covalent Kinase Inhibitors

A significant application of the electrophilic nature of C3-chloromethyl indazoles is in the design of targeted covalent inhibitors for protein kinases. Many kinases have a conserved cysteine residue in or near the ATP-binding site. The thiol group of this cysteine is a potent nucleophile that can react with the electrophilic C3-chloromethyl group of an indazole-based inhibitor, leading to the formation of a stable covalent bond. This irreversible or slowly reversible binding can offer several advantages, including prolonged duration of action, increased potency, and the ability to overcome drug resistance.

Mechanism of Covalent Inhibition of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Certain mutations in EGFR can lead to its constitutive activation and drive tumor growth. Covalent inhibitors have been successfully developed to target a specific cysteine residue (Cys797) in the active site of EGFR. While many of these inhibitors utilize an acrylamide warhead, the principle of covalent targeting can be extended to other electrophilic groups, including the chloromethyl group.

The following diagram illustrates the conceptual mechanism of covalent inhibition of EGFR by a hypothetical C3-chloromethyl indazole inhibitor.

Caption: Covalent inhibition of EGFR by a C3-chloromethyl indazole.

The process begins with the reversible binding of the inhibitor to the EGFR active site, driven by non-covalent interactions. This positions the electrophilic chloromethyl group in close proximity to the nucleophilic thiol of Cys797. Subsequent nucleophilic attack by the cysteine residue on the chloromethyl carbon results in the formation of a stable thioether bond, leading to the irreversible inactivation of the kinase and blockade of downstream signaling pathways.

Conclusion

C3-chloromethyl indazoles are highly valuable synthetic intermediates characterized by the electrophilic nature of their C3-substituent. This reactivity allows for a wide range of nucleophilic substitution reactions, providing access to a diverse array of C3-functionalized indazoles. A particularly promising application of their electrophilicity lies in the design of targeted covalent inhibitors for protein kinases and other enzymes implicated in disease. The ability to form stable covalent bonds with specific nucleophilic residues in protein active sites offers a powerful strategy for developing potent, selective, and durable therapeutic agents. Further exploration of the synthesis and reactivity of C3-chloromethyl indazoles, coupled with advanced computational modeling, will undoubtedly continue to fuel innovation in drug discovery and development.

Technical Guide: Stability and Storage of 1-Benzyl-3-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-3-(chloromethyl)-1H-indazole. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this guide synthesizes information from available Safety Data Sheets (SDS), fundamental chemical principles, and data for structurally related compounds. It also outlines potential degradation pathways and provides a general framework for stability assessment based on industry-standard protocols.

Compound Overview

This compound is a heterocyclic organic compound with a molecular formula of C15H13ClN2. Its structure, featuring an indazole core, a benzyl group at the N1 position, and a chloromethyl group at the C3 position, makes it a valuable intermediate in medicinal chemistry and drug discovery. The reactivity of the chloromethyl group, in particular, allows for further functionalization and the synthesis of a variety of derivatives. Understanding the stability of this compound is crucial for ensuring its quality, purity, and effectiveness in research and development applications.

Stability and Storage Conditions

Based on available Safety Data Sheets for this compound and structurally similar compounds, the following qualitative stability information and storage recommendations have been compiled.

| Parameter | Recommendation/Observation | Source |

| Storage Temperature | Store in a cool, dry place. | Generic SDS recommendation |

| Humidity | Store in a tightly closed container to protect from moisture. | Generic SDS recommendation |

| Light | Store away from direct light. | General practice for complex organic molecules |

| Air/Oxygen | Store in a well-ventilated area. | Generic SDS recommendation |

| General Stability | Stable under normal, recommended storage conditions. | Generic SDS statement |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | Generic SDS recommendation |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary pathways for degradation: hydrolysis of the benzylic chloride and oxidation of the indazole ring system.

Hydrolysis

The benzylic chloride functional group is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water or moisture, the chloromethyl group can hydrolyze to form the corresponding benzyl alcohol derivative, 1-benzyl-3-(hydroxymethyl)-1H-indazole, and hydrochloric acid.[1][2][3] This reaction can be accelerated by elevated temperatures and the presence of bases.

Oxidation

The indazole ring, being an electron-rich heterocyclic system, can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[4][5] Oxidative degradation can potentially lead to ring-opening products or the formation of N-oxides. The exact nature of the oxidation products would depend on the specific oxidizing agent and reaction conditions.

The following diagram illustrates these potential degradation pathways:

References

Tautomerism in 1-Benzyl-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, which significantly influences their physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of tautomerism in 1-benzyl-indazole derivatives, a prevalent scaffold in drug discovery. We will delve into the structural nuances of the 1H- and 2H-tautomers, methods for their regioselective synthesis, and detailed protocols for their characterization and the analysis of tautomeric equilibria. Furthermore, we will explore the biological implications of this tautomerism, with a focus on the activation of soluble guanylate cyclase (sGC) by the notable 1-benzyl-indazole derivative, YC-1.

The Core of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form for most indazole derivatives.[2] The introduction of a benzyl group at the N1 position gives rise to 1-benzyl-1H-indazole, while substitution at the N2 position results in 2-benzyl-2H-indazole. These are regioisomers, and their relative stability and reactivity are of paramount importance in the synthesis and biological evaluation of this class of compounds.

dot

Caption: Annular tautomerism in 1-benzyl-indazole derivatives.

Data Presentation: Spectroscopic and Structural Differentiation

The unambiguous identification of 1-benzyl-1H-indazole and 2-benzyl-2H-indazole is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, with distinct chemical shifts observed for the protons and carbons in each isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-Benzyl-Indazole Derivatives

| Proton | 1-Benzyl-1H-indazole (in CDCl₃) | 2-Benzyl-2H-indazole (in CDCl₃) | Key Differences |

| H-3 | ~8.10 (s) | ~8.40 (s) | The H-3 proton in the 2H-isomer is significantly deshielded.[1] |

| CH₂ (benzyl) | ~5.60 (s) | ~5.80 (s) | The benzylic protons of the 2H-isomer are typically downfield. |

| Aromatic (Indazole) | ~7.10-7.80 (m) | ~7.00-7.70 (m) | Subtle shifts in the aromatic protons of the indazole core. |

| Aromatic (Benzyl) | ~7.20-7.40 (m) | ~7.20-7.40 (m) | Generally similar chemical shifts for the benzyl ring protons. |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzyl-Indazole Derivatives

| Carbon | 1-Benzyl-1H-indazole (in CDCl₃) | 2-Benzyl-2H-indazole (in CDCl₃) | Key Differences |

| C-3 | ~135 | ~123 | A significant upfield shift for C-3 in the 2H-isomer. |

| C-7a | ~140 | ~149 | C-7a is more deshielded in the 2H-isomer. |

| CH₂ (benzyl) | ~52 | ~58 | The benzylic carbon is downfield in the 2H-isomer. |

Experimental Protocols

Regioselective Synthesis of 1-Benzyl-1H-indazole (N1-Alkylation)

This protocol favors the formation of the thermodynamically more stable N1-isomer.[2]

Materials:

-

1H-Indazole

-

Benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (1.1 equiv) portion-wise at 0 °C.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.05 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-1H-indazole.

Regioselective Synthesis of 2-Benzyl-2H-indazole (N2-Alkylation)

Certain conditions can favor the formation of the N2-isomer. One such method involves a one-pot condensation-Cadogan reductive cyclization.[3][4]

Materials:

-

2-Nitrobenzaldehyde

-

Benzylamine

-

Tri-n-butylphosphine

-

Isopropanol (i-PrOH)

Procedure:

-

In a reaction vessel, dissolve 2-nitrobenzaldehyde (1.0 equiv) and benzylamine (1.1 equiv) in i-PrOH.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 2-benzyl-2H-indazole.

dot

Caption: Experimental workflow for synthesis and tautomer analysis.

Analysis of Tautomeric Equilibrium by Variable Temperature (VT) NMR Spectroscopy

This protocol provides a general framework for investigating the tautomeric equilibrium of N-substituted indazoles.

Procedure:

-

Sample Preparation: Prepare a solution of the 1-benzyl-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a spectrum.

-

Coalescence and Signal Sharpening: Observe the changes in the ¹H NMR spectrum as the temperature is lowered. If tautomeric exchange is occurring on the NMR timescale, broad peaks may be observed at intermediate temperatures. At sufficiently low temperatures, the exchange may be slow enough to observe sharp, distinct signals for each tautomer.

-

Quantification: If distinct signals for both tautomers are observed, the tautomeric ratio can be determined by integrating the signals corresponding to each tautomer.

-